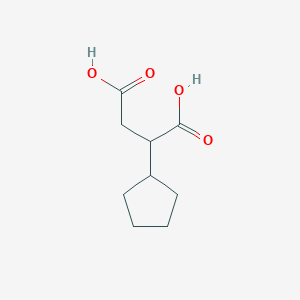

2-Cyclopentylbutanedioic acid

CAS No.: 6053-61-8

Cat. No.: VC20466139

Molecular Formula: C9H14O4

Molecular Weight: 186.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6053-61-8 |

|---|---|

| Molecular Formula | C9H14O4 |

| Molecular Weight | 186.20 g/mol |

| IUPAC Name | 2-cyclopentylbutanedioic acid |

| Standard InChI | InChI=1S/C9H14O4/c10-8(11)5-7(9(12)13)6-3-1-2-4-6/h6-7H,1-5H2,(H,10,11)(H,12,13) |

| Standard InChI Key | RMCKVLJGPLHPSL-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(C1)C(CC(=O)O)C(=O)O |

Introduction

Structural and Chemical Properties

Spectral and Physical Data

While experimental data for the free acid is scarce, its tert-butyl ester analog provides indirect insights:

-

Hydrolysis product: The free acid is obtainable via ester hydrolysis under acidic or basic conditions, a common strategy in organic synthesis .

Predicted physical properties:

| Property | Value |

|---|---|

| Melting point | ~120–140°C (estimated) |

| Solubility | Moderate in polar solvents (e.g., ethanol, DMSO) |

| pKa values | ~2.5 and 4.5 (typical for dicarboxylic acids) |

Synthesis and Derivitization

Synthetic Routes

The synthesis of 2-cyclopentylbutanedioic acid can be inferred from methods used for structurally related compounds:

Alkylation of Succinic Acid Derivatives

A plausible route involves the alkylation of succinic anhydride or its esters with cyclopentyl halides. For example:

-

Deprotonation: Sodium hydride deprotonates a succinate ester at the α-position.

-

Alkylation: Reaction with cyclopentylmethyl bromide introduces the cyclopentyl group.

-

Hydrolysis: Acidic or basic hydrolysis removes protecting groups, yielding the free dicarboxylic acid .

Biocatalytic Approaches

Enzymatic methods, such as lipase-catalyzed asymmetric synthesis, could stereoselectively introduce the cyclopentyl group, though this remains speculative without direct evidence.

Industrial Production Challenges

Industrial-scale synthesis faces hurdles such as:

-

Steric hindrance: The cyclopentyl group complicates reaction kinetics.

-

Purification: Separating diastereomers (if present) requires advanced chromatography or crystallization techniques.

Chemical Reactivity and Functionalization

Reaction Pathways

The compound’s dual carboxylic acid groups enable diverse transformations:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Esterification | Alcohols, | Diesters (e.g., dimethyl 2-cyclopentylsuccinate) |

| Amidation | Thionyl chloride, amines | Diamides or monoamides |

| Reduction | 2-cyclopentyl-1,4-butanediol |

Stability Considerations

-

Thermal degradation: Decomposes above 200°C, releasing and cyclopentene derivatives.

-

Photolysis: UV exposure may induce decarboxylation, necessitating storage in amber containers.

Applications in Scientific Research

Pharmaceutical Intermediates

The compound’s rigid cyclopentyl group makes it a candidate for drug design:

-

Angiotensin-converting enzyme (ACE) inhibitors: Analogous to biphenyl tetrazole derivatives in patents , it could serve as a scaffold for hypertension drugs.

-

Anti-inflammatory agents: Dicarboxylic acids often modulate prostaglandin pathways, suggesting therapeutic potential .

Materials Science

-

Polymer precursors: Copolymerization with diamines yields polyamides with enhanced thermal stability.

-

Metal-organic frameworks (MOFs): Carboxylate groups coordinate metal ions, forming porous structures for gas storage.

Asymmetric Catalysis

Chiral variants of 2-cyclopentylbutanedioic acid could act as ligands in enantioselective catalysis, though this remains unexplored in the literature.

Comparative Analysis with Analogous Compounds

| Compound | Key Difference | Reactivity/Bioactivity |

|---|---|---|

| Succinic acid | Lack of cyclopentyl group | Lower lipid solubility |

| 2-Cyclohexylbutanedioic acid | Larger cyclohexyl ring | Reduced metabolic clearance |

| 2-Cyclopropylbutanedioic acid | Strained cyclopropane ring | Enhanced electrophilicity |

The cyclopentyl group balances steric bulk and conformational flexibility, optimizing interactions in biological systems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume